

Diazobenzenesulfonic acid CAS number and molecular structure

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Compound of Interest

Compound Name: Diazobenzenesulfonic acid

Cat. No.: B1670406

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An In-Depth Technical Guide to **Diazobenzenesulfonic Acid** for Researchers and Scientists

This technical guide provides a comprehensive overview of **diazobenzenesulfonic acid** (DABS), a versatile reagent utilized in various biochemical and analytical applications. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, molecular structure, and key experimental applications, including protein labeling and clinical diagnostics.

Chemical and Physical Properties

Diazobenzenesulfonic acid is an aromatic organic compound that is notable for its reactive diazonium group. This reactivity makes it a valuable tool for coupling reactions, particularly in the modification of proteins and the colorimetric determination of various analytes.

CAS Numbers and Forms:

Diazobenzenesulfonic acid can be referenced by multiple CAS numbers, primarily depending on its ionic state. The most common forms are the cationic form and the zwitterionic (inner salt) form. A hydrated form is also commercially available for improved stability.

- 2154-66-7: Refers to the 4-sulfobenzenediazonium cation.[\[1\]](#)[\[2\]](#)
- 305-80-6: Refers to the zwitterionic (inner salt) form, also known as 4-diaziobenzenesulfonate.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synonyms:

The compound is known by several names, including:

- **p-Diazobenzenesulfonic acid**
- Diazosulfanilic acid
- Pauly's reagent[2]
- DABS or DASA[2][6]
- 4-Sulfobenzenediazonium[2][4]

Molecular Structure

Diazobenzenesulfonic acid is structurally derived from sulfanilic acid through diazotization. The molecule consists of a benzene ring substituted with a diazonium group ($-N_2^+$) and a sulfonate group ($-SO_3^-$). The zwitterionic form is electrically neutral, with a positive charge on the diazonium group and a negative charge on the sulfonate group.

Caption: Molecular structure of **Diazobenzenesulfonic Acid** (Zwitterionic Form).

Physicochemical Data

The following table summarizes key quantitative data for **diazobenzenesulfonic acid**.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ N ₂ O ₃ S	[3][7][8]
Molecular Weight	184.17 g/mol	[3][8][9]
Exact Mass	185.0015 Da	[1]
Melting Point	104 °C	[9]
Appearance	White or reddish crystalline solid	[6]
Solubility	Sparingly soluble in cold water	[7]
Stability	Unstable, may explode when touched. Supplied moistened with water for stability. Store refrigerated.	[8]

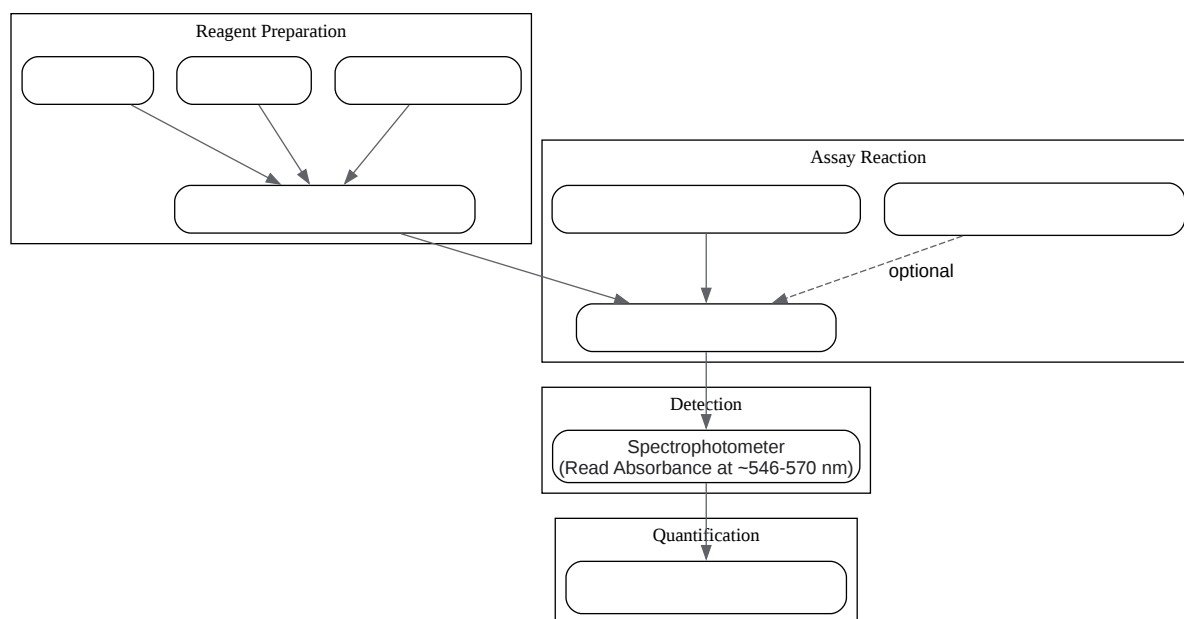
Experimental Applications and Protocols

Diazobenzenesulfonic acid is a valuable reagent in several experimental contexts, primarily due to its ability to react with electron-rich aromatic rings and primary amino groups.

Quantitative Determination of Bilirubin

A major application of **diazobenzenesulfonic acid** is in the colorimetric determination of bilirubin in serum, a key diagnostic marker for liver function. This method, often referred to as the van den Bergh reaction, involves the reaction of bilirubin with diazotized sulfanilic acid (**diazobenzenesulfonic acid**) to form a colored azobilirubin compound.[2]

Principle: Sulfanilic acid is diazotized with sodium nitrite in an acidic medium to form **diazobenzenesulfonic acid**. This reagent then couples with bilirubin to produce azobilirubin, which can be quantified spectrophotometrically. The reaction can differentiate between direct (conjugated) and total bilirubin. Direct bilirubin reacts in an aqueous solution, while total bilirubin (including unconjugated bilirubin) requires an accelerator like caffeine or dimethyl sulfoxide (DMSO) to facilitate the reaction.[1][4][5]



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Caption: Experimental workflow for the quantitative determination of bilirubin.

Experimental Protocol (General): This protocol is a generalized representation based on common methodologies.^{[1][4]}

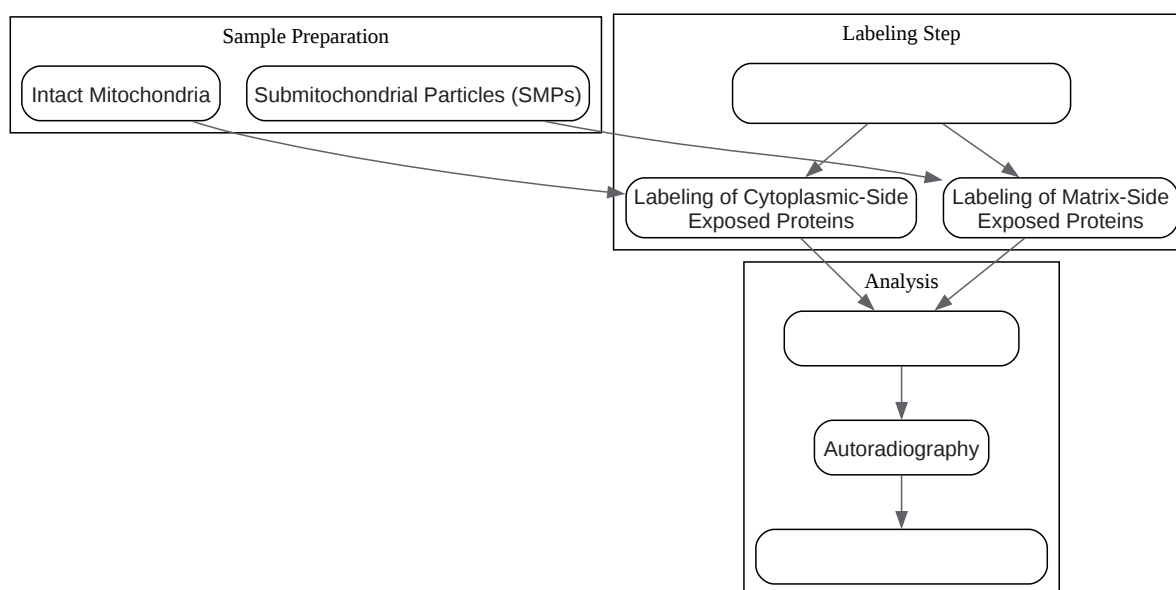
- Reagent Preparation:

- Reagent 1 (R1): A solution containing sulfanilic acid in hydrochloric acid. For total bilirubin, this reagent may also contain an accelerator like DMSO.[5]
- Reagent 2 (R2): An aqueous solution of sodium nitrite.
- Working Diazo Reagent: Prepare fresh by mixing R2 with R1. This generates **diazobenzenesulfonic acid** in situ.
- Assay Procedure:
 - Pipette the serum sample into a cuvette.
 - Add the working diazo reagent to the sample. For a sample blank, add R1 without R2.
 - Mix and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).[4]
 - Measure the absorbance of the resulting azobilirubin solution at the appropriate wavelength (typically 546-570 nm) against the sample blank.[1][4]
- Data Analysis:
 - The concentration of bilirubin is proportional to the increase in absorbance.
 - Quantification is achieved by comparing the absorbance to a standard curve prepared with known concentrations of bilirubin.
 - The assay is linear for total bilirubin concentrations up to approximately 513 $\mu\text{mol/L}$. [1]

Labeling of Membrane Proteins

Diazobenzenesulfonic acid is a membrane-impermeant reagent, making it an excellent tool for probing the topology of membrane proteins. It reacts with exposed amino acid residues (like tyrosine, histidine, and lysine) on the surface of the protein. By applying the reagent to intact cells or organelles versus permeabilized ones, one can distinguish between externally and internally exposed protein domains.

Principle: When applied to intact mitochondria, [^{35}S]-labeled diazobenzenesulfonate will label the polypeptides of protein complexes that are exposed on the cytoplasmic side of the inner membrane. In contrast, when applied to submitochondrial particles (which are inside-out vesicles), it will label polypeptides exposed on the matrix side.



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Caption: Workflow for determining membrane protein topology using DABS.

Experimental Protocol (Labeling of Mitochondrial Complex III): This protocol is based on the study of Complex III orientation in the mitochondrial inner membrane.[10]

- Preparation of Reagent and Samples:

- Synthesize [^{35}S]diazobenzenesulfonate from [^{35}S]sulfanilic acid.
- Prepare suspensions of intact mitochondria and submitochondrial particles from a suitable source (e.g., bovine heart).
- Labeling Reaction:
 - Incubate the intact mitochondria and submitochondrial particles separately with [^{35}S]diazobenzenesulfonate under controlled conditions (e.g., specific pH, temperature, and time).
 - The reaction is typically performed at low temperatures (near 0°C) to maintain membrane integrity and control the reaction rate.[\[7\]](#)
 - Quench the reaction after the desired incubation time.
- Isolation and Analysis:
 - Isolate the protein complex of interest (e.g., Complex III) from the labeled membranes.
 - Separate the polypeptides of the complex using SDS-PAGE.
 - Detect the ^{35}S -labeled polypeptides by autoradiography.
- Data Interpretation:
 - Polypeptides labeled in the intact mitochondria preparation are exposed on the cytoplasmic side of the inner membrane.
 - Polypeptides labeled in the submitochondrial particle preparation are exposed on the matrix side.
 - For Complex III, polypeptides III, IV, and VI were found to be heavily labeled from the cytoplasmic side, while polypeptides II and III were labeled from the matrix side.[\[10\]](#)

Safety and Handling

Diazobenzenesulfonic acid is an unstable and potentially explosive compound, especially in its dry form.[8] It should be handled with extreme care.

- Storage: Store in small quantities under refrigeration in loosely plugged containers. It is often supplied moistened with water to enhance stability.[3][8]
- Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.
- Incompatibilities: Incompatible with metals.[8]
- Decomposition: Upon decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[8]

This guide provides a foundational understanding of **diazobenzenesulfonic acid** for its effective and safe use in a research setting. For specific applications, further optimization of the described protocols may be necessary.

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